(R,E)-TCO-PEG8-NHS ester

Bioorthogonal chemistry Click chemistry Pretargeted imaging

Challenge: Heterobifunctional linkers often suffer from slow bioorthogonal kinetics (e.g., SPAAC) or variable PEG spacer lengths that cause ADC aggregation. Solution: (R,E)-TCO-PEG8-NHS ester provides a defined axial stereochemistry and optimized spacer length. • NHS ester reacts with primary amines (pH 7-9) for stable antibody labeling. • (R)-TCO enables ultra-fast (k2 ~10⁴-10⁷ M⁻¹s⁻¹) tetrazine IEDDA clicks, 10× faster than equatorial isomers. • PEG8 reduces DAR8-ADC aggregation vs. PEG4, improving pharmacokinetics. Available for R&D, ADC assembly, and pretargeted imaging workflows.

Molecular Formula C32H54N2O14
Molecular Weight 690.8 g/mol
Cat. No. B12382266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,E)-TCO-PEG8-NHS ester
Molecular FormulaC32H54N2O14
Molecular Weight690.8 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C32H54N2O14/c35-29-8-9-30(36)34(29)48-31(37)10-12-39-14-16-41-18-20-43-22-24-45-26-27-46-25-23-44-21-19-42-17-15-40-13-11-33-32(38)47-28-6-4-2-1-3-5-7-28/h1-2,28H,3-27H2,(H,33,38)/b2-1+/t28-/m0/s1
InChIKeyQTIJRGCLYYSKEU-ZRYYHZBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R,E-TCO-PEG8-NHS Ester: Bioorthogonal Click Linker with PEG8 Spacer


(R,E)-TCO-PEG8-NHS ester is a heterobifunctional crosslinker comprising an (R)-configured trans-cyclooctene (TCO) moiety, an octaethylene glycol (PEG8) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group . The NHS ester enables covalent attachment to primary amines on proteins, antibodies, and other biomacromolecules, while the TCO group participates in rapid, catalyst-free inverse electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine-bearing partners . This combination of amine reactivity, bioorthogonal click capability, and hydrophilic PEG spacing positions the compound as a versatile tool in antibody-drug conjugate (ADC) assembly, pretargeted imaging, and bioconjugation workflows .

Workflow Heterobifunctional crosslinking via amine-NHS ester and bioorthogonal TCO-tetrazine IEDDA click
Spacer PEG8 spacer reduces aggregation risk and improves solubility for high-DAR bioconjugates
Stereochemistry Axial (R)-TCO configuration supports high-efficiency IEDDA reaction kinetics

Why R,E-TCO-PEG8-NHS Ester Is Not Interchangeable


TCO-PEG-NHS esters are not functionally interchangeable across the product class due to three critical variables that directly impact experimental outcomes: (1) the stereochemistry of the TCO moiety, where axial (R) isomers exhibit up to 10-fold higher IEDDA reaction rates than equatorial counterparts ; (2) the PEG spacer length, which governs conjugate hydrophilicity, aggregation propensity, and pharmacokinetic behavior—with PEG8 and PEG12 showing superior in vivo profiles compared to PEG4 [1]; and (3) the stability of the TCO group toward isomerization to inactive cis-cyclooctene (CCO), which varies with regio- and stereochemistry . Substituting a PEG4 variant for a PEG8 variant may introduce steric hindrance limitations or alter conjugate solubility; substituting an equatorial TCO for an axial (R)-TCO may compromise reaction kinetics in time-sensitive labeling applications. Procurement decisions must therefore align the specific linker configuration with the intended conjugation strategy.

TCO Isomerism Equatorial TCO isomers may exhibit lower IEDDA reaction rates, reducing labeling efficiency in time-sensitive workflows.
PEG4 Substitution Replacing PEG8 with PEG4 may increase conjugate hydrophobicity and aggregation propensity, altering solubility and pharmacokinetic profiles.
CCO Isomerization TCO isomerization to inactive cis-cyclooctene during storage or in thiol-rich environments can compromise conjugation yield; -20°C handling critical.

R,E-TCO-PEG8-NHS Ester: Procurement Evidence Guide


TCO Stereochemistry: Axial vs. Equatorial Reactivity

The axial (R) stereoisomer of TCO demonstrates substantially higher reactivity in inverse electron-demand Diels-Alder cycloaddition with tetrazines compared to the equatorial stereoisomer . This stereochemical advantage is fundamental to achieving rapid bioconjugation under physiological conditions.

TCO Reactivity: Axial vs. Equatorial
Data to verify
Up to 10-fold higher reactivity vs. equatorial TCO
Supports rapid bioconjugation kinetics
Supplier-derived; class-level inference
Bioorthogonal chemistry Click chemistry Pretargeted imaging

IEDDA vs. SPAAC Reaction Kinetics

The TCO-tetrazine IEDDA reaction belongs to the third generation of click chemistry and proceeds with second-order rate constants orders of magnitude faster than the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) alternative . This kinetic advantage is a class-level differentiator for TCO-based linkers.

IEDDA Rate Constant
Reported
k ≈ 2000 M⁻¹s⁻¹ (9:1 MeOH/H₂O)
Approximately 10⁴–10⁵-fold faster than SPAAC
Class-level kinetic advantage; method context
Click chemistry Bioconjugation Bioorthogonal ligation

PEG Spacer Length: ADC Aggregation and PK

In a comparative study of cleavable pendant-type PEG linkers for ADCs, increasing PEG chain length systematically reduced conjugate hydrophobicity and aggregation while improving pharmacokinetic profiles. DAR8-ADCs constructed with PEG8 and PEG12 linkers exhibited superior performance relative to those with PEG4 linkers or non-PEGylated controls [1].

PEG Length: Aggregation & PK
Head-to-head
PEG8 reduced aggregation and improved PK vs. PEG4 in DAR8-ADCs
Supports high-DAR ADC developability
Model-dependent comparison; HIC/PK endpoints
Antibody-drug conjugates Pharmacokinetics Linker design

R-TCO Reactivity and CCO Isomerization Stability

All TCO compounds are susceptible to isomerization to cis-cyclooctene (CCO), which is unreactive toward tetrazines and represents a key stability limitation. The R stereochemistry at the TCO allylic position influences both reactivity and isomerization kinetics .

TCO Isomerization Stability
Supporting evidence
Limited shelf life; store at -20°C, protect from light
Stability constraints inform procurement and handling
Isomerization rate context; data to verify
Linker stability Storage conditions Bioorthogonal chemistry

R,E-TCO-PEG8-NHS Ester: Optimal Use Cases


High-DAR ADC Assembly with Reduced Aggregation

The PEG8 spacer length directly reduces ADC aggregation propensity and improves pharmacokinetic behavior compared to shorter PEG4 linkers, as demonstrated in comparative studies with DAR8-ADCs [1]. Researchers developing high drug-to-antibody ratio (DAR8) ADCs where hydrophobicity-driven aggregation is a formulation challenge should preferentially select PEG8-based linkers over PEG4 variants to enhance developability and in vivo performance. The axial R-TCO configuration further ensures rapid and efficient tetrazine-mediated payload conjugation .

Pretargeted Imaging and Rapid Bioconjugation

The TCO-tetrazine IEDDA reaction proceeds with second-order rate constants approximately 10⁴–10⁷-fold faster than SPAAC alternatives [1], and the axial R-stereoisomer of TCO exhibits up to 10-fold higher reactivity than equatorial TCO . This combination of class-level kinetic superiority and stereochemical optimization makes (R,E)-TCO-PEG8-NHS ester particularly suitable for pretargeted PET/SPECT imaging, where the time window between pretargeting agent administration and radiotracer injection is constrained by biological clearance, and for rapid labeling of low-abundance biomolecules where reaction kinetics directly determine conjugation yield .

Amine Labeling for Two-Step Bioorthogonal Conjugation

The NHS ester group reacts efficiently with primary amines (e.g., lysine side chains, N-termini of proteins and antibodies) at pH 7-9 to install the TCO handle via stable amide bonds [1]. The PEG8 spacer imparts hydrophilicity to the labeled biomolecule, reducing aggregation during subsequent storage and handling while providing sufficient linker length to minimize steric hindrance during the downstream tetrazine click step . This two-step workflow—amine labeling followed by tetrazine click—is foundational for assembling TCO-functionalized antibodies, proteins, and surfaces for applications in targeted delivery and diagnostic probe development .

ADC and PROTAC Linker Optimization via PEG Length

The PEG8 chain length occupies a middle ground in the PEG4–PEG12 continuum: it provides greater hydrophilicity and conformational flexibility than PEG4 while avoiding the potential for excessive linker length that may introduce synthetic complexity or altered payload release kinetics. Empirical evidence from ADC studies confirms that PEG8 matches PEG12 in PK and efficacy advantages over PEG4 [1], establishing PEG8 as a balanced choice for linker optimization in ADC and PROTAC development when both solubility enhancement and synthetic practicality are prioritized .

Application
Selection Property
Validation Focus
High-DAR ADC Assembly
PEG8 spacer reduces aggregation
Aggregation assay and PK profiling
Pretargeted Imaging
Rapid TCO-tetrazine kinetics
Time-constrained labeling efficiency
Amine Labeling for Two-Step Conjugation
NHS ester amine coupling
Conjugation yield and steric hindrance assessment
ADC / PROTAC Linker Optimization
Balanced PEG8 length for solubility and flexibility
Solubility and payload release profiling

Technical Documentation Hub

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28 linked technical documents
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